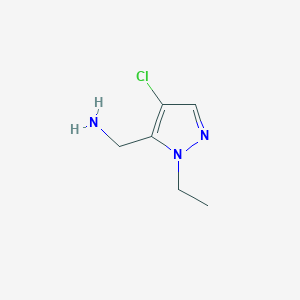

(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine

Overview

Description

“(4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1332531-21-1 . It has a molecular weight of 196.08 .

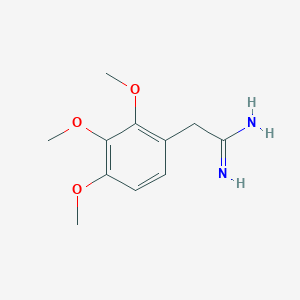

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H . This indicates that the molecule consists of a pyrazole ring with a chlorine atom at the 4th position and an ethyl group at the 1st position .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 196.08 . The InChI code is 1S/C6H10ClN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H .Scientific Research Applications

Antimicrobial and Anticancer Applications

Research on derivatives similar to (4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine has shown promising applications in the fields of antimicrobial and anticancer treatments. A study by Hafez et al. (2016) synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which were evaluated for their in vitro antimicrobial and anticancer activities. Among these, certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).

Synthesis and Molecular Docking Studies

Another line of research focused on the synthesis and molecular docking studies of novel compounds. Desai et al. (2016) synthesized novel derivatives containing (5-(2-chloroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones moieties, which showed significant antibacterial and antifungal activities. These studies also included a cytotoxicity study using MTT colorimetric assay, indicating low cytotoxicity of effective antimicrobial compounds (Desai, N., Patel, B., & Dave, B., 2016).

Regioselective Synthesis

Machado et al. (2011) reported the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating a significant reduction in reaction times and high yields through ultrasound irradiation. This study highlights the efficiency of novel synthetic methodologies for producing compounds with potential biological activities (Machado, P. et al., 2011).

Large-Scale Synthesis and Isolation Techniques

Geue and Searle (1983) described large-scale syntheses and isolation techniques for related compounds, emphasizing the efficiency of cation-exchange chromatography and selective complexation over traditional methods. This research provides valuable insights into the synthesis and purification processes for compounds with potential applications in scientific research (Geue, R., & Searle, G., 1983).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that similar compounds, such as methenamine, work by hydrolyzing to ammonia and formaldehyde in acidic environments, which are bactericidal .

Biochemical Pathways

Related compounds have been shown to impact various biological pathways, including those involved in antimicrobial, antiviral, and anti-inflammatory responses .

Pharmacokinetics

Similar compounds like methenamine are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Related compounds have been shown to exert various biological effects, including antimicrobial, antiviral, and anti-inflammatory activities .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of (4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanamine. For instance, methenamine, a related compound, is most effective in acidic environments where it hydrolyzes to produce bactericidal agents .

properties

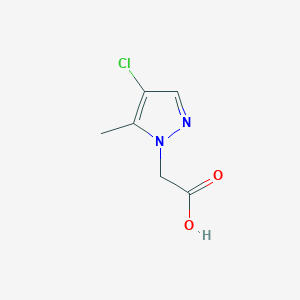

IUPAC Name |

(4-chloro-2-ethylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKPDCKFNARURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1638565.png)

![disodium;5-amino-2-[(E)-2-(4-benzamido-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1638567.png)

![1-[(3,5-dichlorophenyl)methyl]-3-Piperidinecarboxylic acid](/img/structure/B1638579.png)

![N-[(5S)-5-methyl-4-oxo-1,3-dioxan-5-yl]benzamide](/img/structure/B1638592.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B1638625.png)